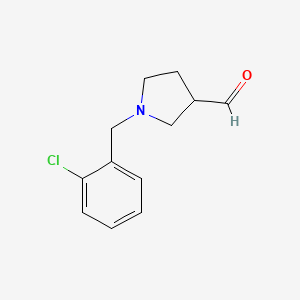
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde is a chemical compound with a molecular weight of 22370 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with pyrrolidine-3-carbaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chlorobenzyl chloride and pyrrolidine-3-carbaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of pyrrolidine-3-carbaldehyde and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its versatility allows for the creation of various derivatives with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom on the benzyl group can also influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromobenzyl)pyrrolidine-3-carbaldehyde: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(2-Fluorobenzyl)pyrrolidine-3-carbaldehyde: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.
1-(2-Methylbenzyl)pyrrolidine-3-carbaldehyde: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c13-12-4-2-1-3-11(12)8-14-6-5-10(7-14)9-15/h1-4,9-10H,5-8H2 |
Clé InChI |
UWIIGWKJSRKDAE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C=O)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


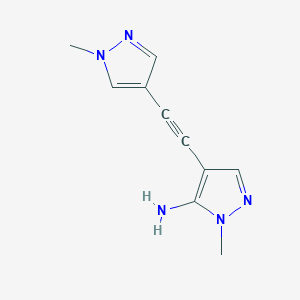
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
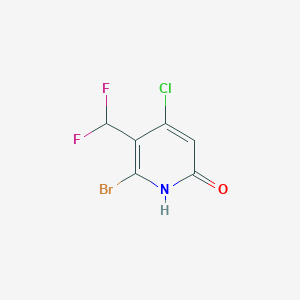


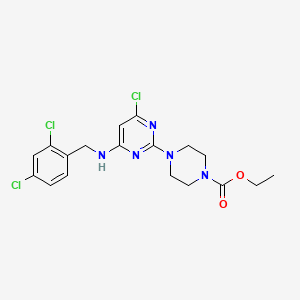

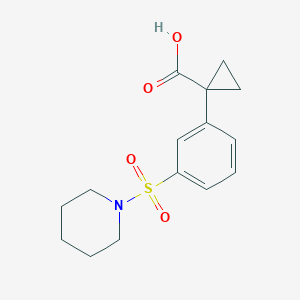


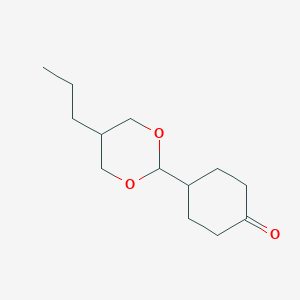
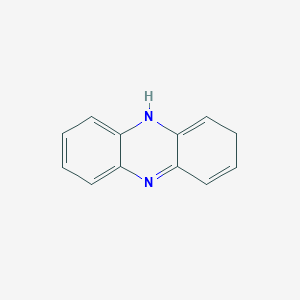
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
